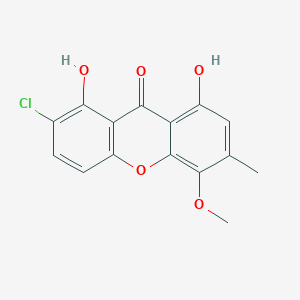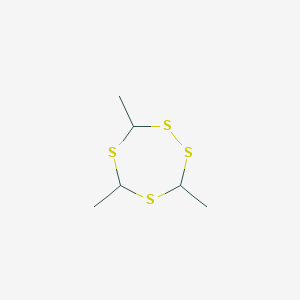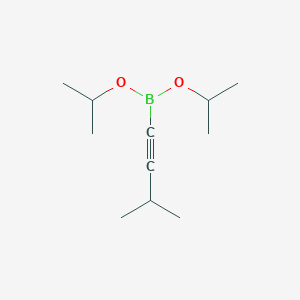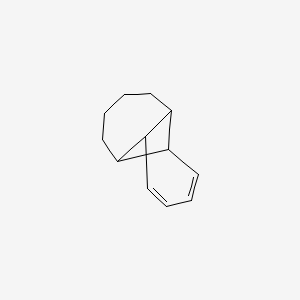![molecular formula C13H19N3O2 B14295982 2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate CAS No. 113402-24-7](/img/structure/B14295982.png)
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate is a compound that features a pyridine ring substituted with a pyrrolidine moiety and a dimethylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate typically involves the reaction of pyridine derivatives with pyrrolidine and dimethylcarbamate. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like iodine or other halogens . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines.
Aplicaciones Científicas De Investigación
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Nicotine: A well-known compound with a similar pyridine-pyrrolidine structure.
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities and biological activities.
Uniqueness
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate is unique due to its specific substitution pattern and the presence of the dimethylcarbamate group, which can impart distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
113402-24-7 |
|---|---|
Fórmula molecular |
C13H19N3O2 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
[2-(pyrrolidin-1-ylmethyl)pyridin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H19N3O2/c1-15(2)13(17)18-12-6-5-7-14-11(12)10-16-8-3-4-9-16/h5-7H,3-4,8-10H2,1-2H3 |
Clave InChI |
QLDIXZKWMJHRRU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


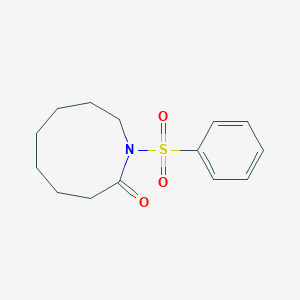
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)

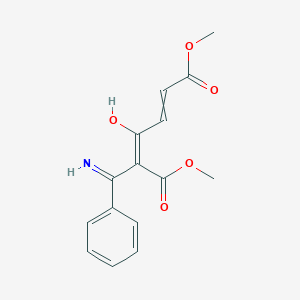

![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
